

4-(Carboxymethoxy)benzoic acid IUPAC name

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Compound of Interest

Compound Name: 4-(Carboxymethoxy)benzoic acid

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An In-depth Technical Guide to 4-(Carboxymethoxy)benzoic Acid

Topic: **4-(Carboxymethoxy)benzoic Acid** Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(Carboxymethoxy)benzoic acid, also known by its synonym 4-carboxyphenoxyacetic acid, is a bifunctional organic compound of significant interest in materials science and medicinal chemistry. Its structure, featuring both a benzoic acid and an acetic acid moiety linked by an ether bond, makes it an exceptionally versatile building block. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its critical applications, particularly as a linker in the formation of Metal-Organic Frameworks (MOFs) for drug delivery systems, and outlines essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers and developers leveraging this compound in advanced applications.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical compound is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-(carboxymethoxy)benzoic acid**^{[1][2]}. Its structure consists of a benzoic acid core where the carboxyl group is at position 1, and a carboxymethoxy group (-O-CH₂-COOH) is attached to the benzene ring at position 4.

The molecule's dual carboxylic acid groups, with different pKa values, allow it to act as a dicarboxylic acid linker, capable of forming coordination bonds with metal ions at two distinct points. This bifunctionality is the cornerstone of its utility in constructing complex supramolecular structures.

Table 1: Key Physicochemical Properties and Identifiers

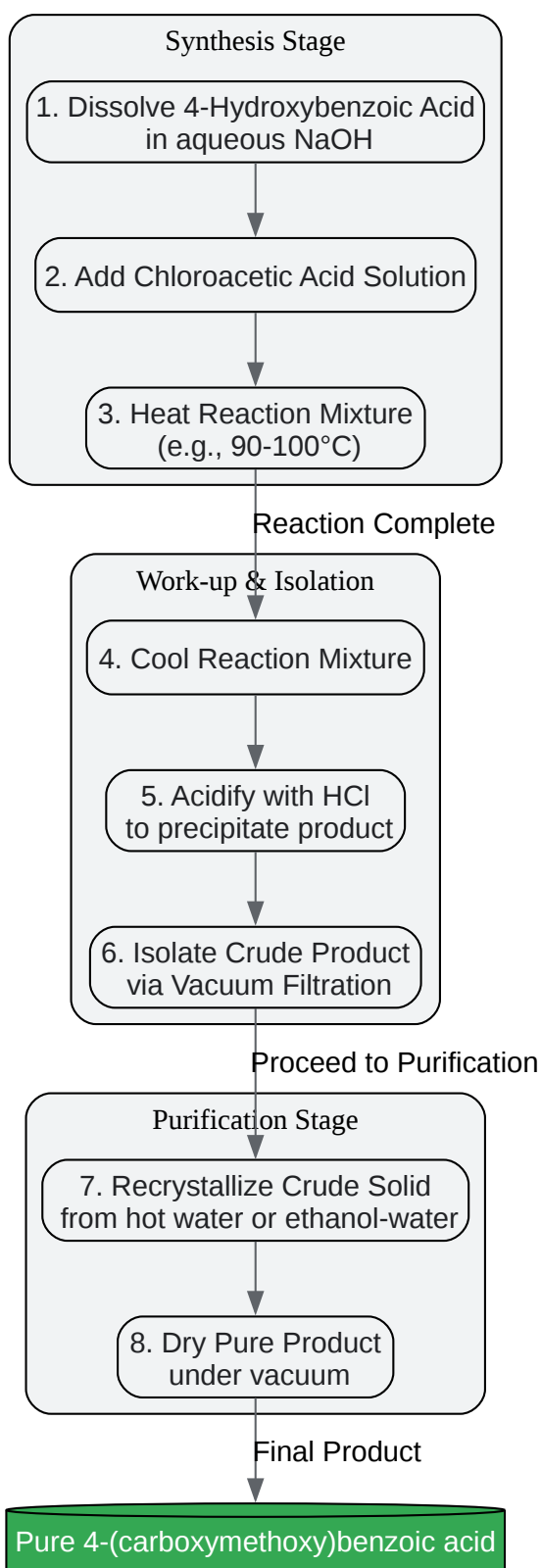
Property	Value	Source
IUPAC Name	4-(carboxymethoxy)benzoic acid	[1][2]
Synonyms	4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid	[1]
CAS Number	19360-67-9	[2][3]
Molecular Formula	C ₉ H ₈ O ₅	[1][2]
Molecular Weight	196.16 g/mol	[1][4]
Appearance	White crystalline solid	[5]
SMILES	<chem>C1=CC(=CC=C1C(=O)O)OCC(=O)O</chem>	[1][2]
InChIKey	LABJFIBQJFPXHZ- UHFFFAOYSA-N	[1][2]

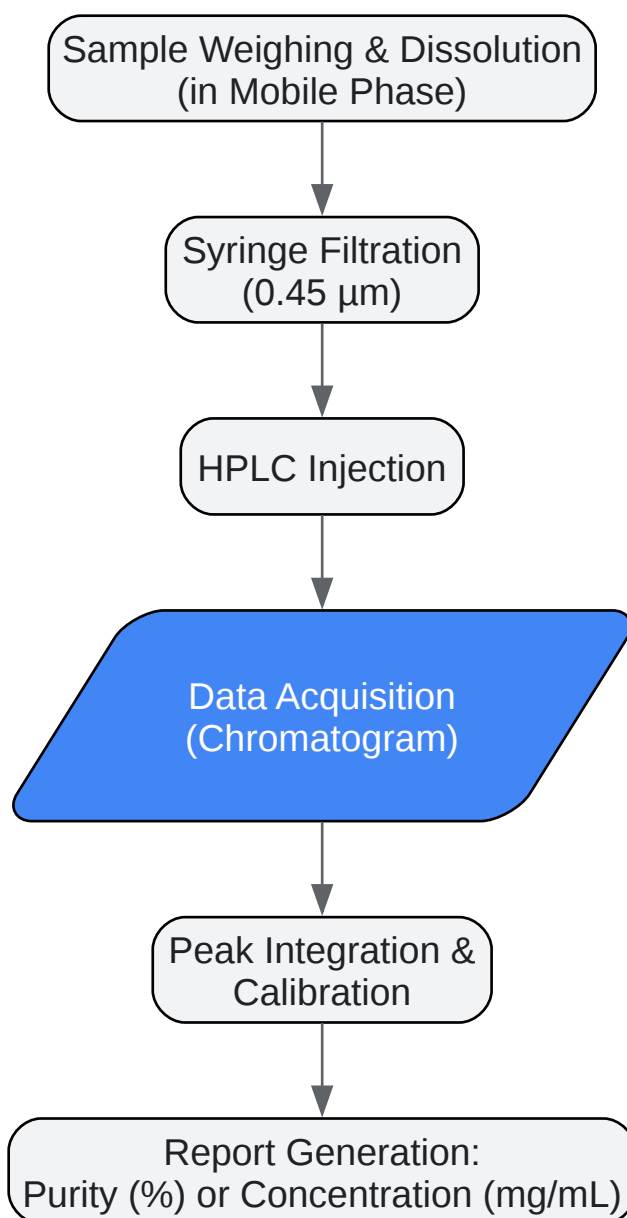
Synthesis and Purification

The most common and efficient synthesis of **4-(carboxymethoxy)benzoic acid** is achieved via a Williamson ether synthesis. This method involves the reaction of the phenoxide of 4-hydroxybenzoic acid with an α -halo acid, typically chloroacetic acid, under basic conditions. The base is crucial as it deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack the electrophilic carbon of chloroacetic acid.

General Synthesis Workflow

The diagram below outlines the logical flow of the synthesis and subsequent purification of **4-(carboxymethoxy)benzoic acid**.





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Sources

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